(1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate
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Overview
Description
(1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spiro[2.4]heptane core, which is a bicyclic structure where two rings share a single atom. The presence of a methoxycyclopropyl group and a carboxylate group further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Spiro Compound Formation: The spiro[2.4]heptane core is synthesized by a cyclization reaction, often involving a nucleophilic attack on a suitable electrophile.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction, typically using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of novel materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and triggering downstream effects. For example, in medicinal applications, it may inhibit key enzymes involved in inflammatory or cancer-related pathways, leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- (1-methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate
- (1-methoxycyclopropyl)methyl spiro[2.4]heptane-3-carboxylate
Uniqueness
Compared to similar compounds, (1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate stands out due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique spiro[2.4]heptane core and functional groups make it a valuable compound for various applications, offering advantages in terms of reactivity, stability, and potential therapeutic effects.
Properties
IUPAC Name |
(1-methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-15-13(6-7-13)9-16-11(14)10-8-12(10)4-2-3-5-12/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXOVTZUQVMSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)COC(=O)C2CC23CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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